6-(2-Bromoethyl)spiro[2.5]octane
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Overview
Description
6-(2-Bromoethyl)spiro[25]octane is a chemical compound with the molecular formula C10H17Br It features a spirocyclic structure, which means it has two rings sharing a single common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromoethyl)spiro[2.5]octane typically involves the reaction of a spirocyclic precursor with a brominating agent. One common method is the bromination of spiro[2.5]octane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromoethyl)spiro[2.5]octane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, using reagents such as sodium hydroxide or potassium cyanide.
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: The major product is typically an alkene.
Oxidation and Reduction Reactions: Products can vary widely based on the specific reaction conditions.
Scientific Research Applications
6-(2-Bromoethyl)spiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activity.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-Bromoethyl)spiro[2.5]octane depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating substitution or elimination reactions. In biological systems, the compound’s spirocyclic structure may interact with specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane: The parent compound without the bromoethyl group.
6-(2-Chloroethyl)spiro[2.5]octane: Similar structure with a chlorine atom instead of bromine.
Spiro[2.5]octane-1,4-dione: A spirocyclic compound with ketone functional groups.
Uniqueness
6-(2-Bromoethyl)spiro[2.5]octane is unique due to the presence of the bromoethyl group, which makes it more reactive in substitution and elimination reactions compared to its analogs. This reactivity can be exploited in various synthetic applications, making it a valuable compound in chemical research.
Properties
IUPAC Name |
6-(2-bromoethyl)spiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c11-8-3-9-1-4-10(5-2-9)6-7-10/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMDRPCHQJRFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CCBr)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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